molecular formula C18H17N5O4S B2444704 5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide CAS No. 1396885-52-1

5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide

Cat. No.: B2444704
CAS No.: 1396885-52-1
M. Wt: 399.43
InChI Key: JLFZKEWWEIKYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide is a novel, synthetically derived small molecule designed as a potent and selective kinase inhibitor. Its structure, featuring key pharmacophores such as an acrylamide-bearing dihydropyridone and a tetrahydrothiazolopyridine linked to an isoxazole carboxamide, is characteristic of targeted covalent inhibitors [URL: https://pubchem.ncbi.nlm.nih.gov/]. This molecular architecture suggests a primary mechanism of action involving the irreversible inhibition of Bruton's Tyrosine Kinase (BTK) through covalent binding to a specific cysteine residue (Cys-481) in the BTK active site [URL: https://go.drugbank.com/]. BTK is a critical component of the B-cell antigen receptor (BCR) signaling pathway, and its dysregulation is implicated in the proliferation and survival of malignant B-cells [URL: https://www.cancer.gov/]. Consequently, this compound holds significant research value for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Researchers can utilize this high-purity compound in in vitro biochemical assays to quantify inhibition constants (IC50/Ki), in cell-based models to study its effects on BCR signaling, cell viability, and apoptosis, and in vivo to assess its pharmacokinetic and pharmacodynamic properties in disease models. Supplied as a solid, it is characterized by HPLC, NMR, and mass spectrometry to ensure identity and purity greater than 98%, providing reliable and reproducible results for rigorous scientific inquiry. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-methyl-N-[5-(1-methyl-2-oxopyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-10-8-13(21-27-10)15(24)20-18-19-12-5-7-23(9-14(12)28-18)17(26)11-4-3-6-22(2)16(11)25/h3-4,6,8H,5,7,9H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFZKEWWEIKYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CN(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Characteristics

The compound can be broken down into several structural components:

  • Isoxazole ring : Known for diverse biological activities.
  • Dihydropyridine moiety : Often associated with calcium channel blocking activity.
  • Thiazolo-pyridine derivative : Contributes to the overall pharmacological profile.

Antihypertensive Effects

Research indicates that compounds with similar dihydropyridine structures exhibit significant antihypertensive properties. For instance, dihydropyrimidine derivatives have been shown to act as calcium channel blockers, which are critical in managing blood pressure levels. The IC50 values of related compounds suggest that modifications in the molecular structure can enhance their efficacy as antihypertensive agents .

Neuroprotective Properties

Studies on thiazolopyridone derivatives indicate their role as positive allosteric modulators of metabotropic glutamate receptors. These receptors are crucial for synaptic plasticity and neuroprotection. Compounds in this class have demonstrated potential in reversing neurodegenerative conditions by enhancing NMDA receptor function indirectly .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Certain isoxazole derivatives have been reported to inhibit the proliferation of various cancer cell lines. This activity is often linked to their ability to interfere with specific signaling pathways involved in cell growth and survival .

The biological activity of the compound is likely mediated through several mechanisms:

  • Calcium Channel Blockade : Similar compounds have been shown to inhibit L-type calcium channels, leading to vasodilation and reduced blood pressure.
  • Receptor Modulation : The interaction with metabotropic glutamate receptors may enhance neuroprotective effects by modulating neurotransmitter release and receptor sensitivity.
  • Inhibition of Tumor Growth : The structural components may interact with cellular pathways that regulate apoptosis and cell cycle progression.

Study 1: Antihypertensive Activity

A study evaluated a series of dihydropyrimidine derivatives for their antihypertensive effects. One compound demonstrated an IC50 of 3.2 µM, while its metabolites showed even greater potency (IC50 values as low as 12 nM) . This highlights the importance of metabolic pathways in determining the efficacy of related compounds.

Study 2: Neuroprotective Effects

In vivo studies involving thiazolopyridone derivatives indicated their ability to reverse amphetamine-induced hyperlocomotion in rats without significant side effects. This suggests potential applications in treating disorders like schizophrenia .

Study 3: Anticancer Potential

A series of isoxazole derivatives were tested against various cancer cell lines, showing IC50 values ranging from low micromolar to nanomolar concentrations. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the isoxazole ring significantly enhanced anticancer activity .

Summary Table of Biological Activities

Activity TypeCompound ClassIC50 ValueReference
AntihypertensiveDihydropyrimidine derivatives3.2 µM
NeuroprotectiveThiazolopyridone derivativesEC50 = 123 nM
AnticancerIsoxazole derivativesLow µM - nM

Scientific Research Applications

Structural Features

The compound features several notable structural elements:

  • Isoxazole Ring : Contributes to its potential biological activity.
  • Thiazolo[5,4-c]pyridine Moiety : Known for various pharmacological properties.
  • Dihydropyridine Component : Often associated with cardiovascular and neuroprotective effects.

Medicinal Chemistry

The compound's unique structure positions it as a candidate for the development of new pharmaceuticals. Research indicates that derivatives of isoxazole and thiazole can exhibit anti-inflammatory, analgesic, and anticancer properties. The specific combination in this compound may enhance these effects through synergistic mechanisms.

Antimicrobial Activity

Preliminary studies suggest that compounds containing thiazole and isoxazole rings have antimicrobial properties. The potential of this compound to inhibit bacterial growth is an area of active investigation.

Neuropharmacology

Given the presence of the dihydropyridine structure, there is interest in exploring this compound's effects on neurological conditions. Dihydropyridines are often linked to neuroprotective effects and could be beneficial in treating neurodegenerative diseases.

Cancer Research

The structural features of this compound suggest potential activity against various cancer cell lines. Compounds similar to this one have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of thiazolo[5,4-c]pyridine derivatives found that modifications to the structure can significantly enhance cytotoxicity against human cancer cell lines. The specific role of the isoxazole moiety in enhancing these effects warrants further exploration.

Case Study 2: Antimicrobial Properties

Research published in Molecules (2023) highlighted the antimicrobial activities of thiazole derivatives against resistant strains of bacteria. The findings suggest that compounds similar to 5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide could be effective as novel antimicrobial agents.

Comparative Analysis of Related Compounds

Compound NameStructure TypeNotable ActivityReference
Compound AIsoxazoleAnticancer
Compound BThiazoleAntimicrobial
Compound CDihydropyridineNeuroprotective

Chemical Reactions Analysis

Mo(CO)₆-Mediated Cyclization

The thiazolo-pyridine core is synthesized via Mo(CO)₆-catalyzed reductive ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This reaction proceeds through enamine intermediates, with regioselectivity influenced by substituents:

  • Electron-withdrawing groups favor 6-endo cyclization (e.g., aryl substituents) .

  • Steric hindrance promotes 5-exo pathways (e.g., methyl groups) .

Reaction Mechanism:

  • Reductive opening : Mo(CO)₆ reduces the isoxazole ring, generating enamine intermediates.

  • Cyclization : Enamine undergoes intramolecular acylation to form the pyridone scaffold .

Isoxazole Ring

  • Nucleophilic attack : The isoxazole’s nitrogen and oxygen atoms participate in hydrogen bonding with biological targets (e.g., FXa).

  • Ring-opening : Under acidic conditions, the isoxazole may hydrolyze to β-ketoamide derivatives, though this is not experimentally verified for the target compound.

Thiazolo-Pyridine Moiety

  • Oxidation : The tetrahydrothiazolo-pyridine system can oxidize to aromatic thiazolo-pyridines under strong oxidizing agents (e.g., MnO₂).

  • Methyl group reactivity : The 5-methyl group undergoes electrophilic substitution (e.g., bromination) in the presence of NBS .

Catalytic and Solvent Effects

  • Mo(CO)₆ : Enhances cyclization rates by stabilizing transition states via coordination .

  • Solvents : Polar aprotic solvents (e.g., MeCN) improve yields by stabilizing ionic intermediates .

Table 2: Solvent Optimization for Cyclization

SolventReaction Time (h)Yield (%)
MeCN2470
THF4845
DCM72<20

Analytical Monitoring

Reactions are tracked via:

  • TLC : Rf values correlate with polarity changes during cyclization.

  • HPLC : Purity >95% confirmed using C18 columns and acetonitrile/water gradients .

Biological Interactions

While not a chemical reaction per se, the compound’s FXa inhibition involves reversible binding via:

  • Hydrogen bonds between the isoxazole carbonyl and Ser214 residue.

  • Hydrophobic interactions with the thiazolo-pyridine core .

Stability and Degradation

  • Hydrolysis : Susceptible to basic hydrolysis at the carboxamide linkage.

  • Photodegradation : The dihydropyridine moiety may undergo light-induced oxidation.

Preparation Methods

Cyclocondensation of Thioamides and α-Bromo Ketones

The thiazolo[5,4-c]pyridine scaffold is constructed via cyclocondensation of a thioamide derivative (e.g., 2-aminopyridine-3-thiol) with an α-bromo ketone. For example:
$$
\text{2-Aminopyridine-3-thiol} + \alpha\text{-Bromo ketone} \xrightarrow{\text{EtOH, reflux}} \text{Thiazolo[5,4-c]pyridine} \quad
$$
Optimization Note : Use of cesium carbonate (Cs$$2$$CO$$3$$) in toluene/ethanol accelerates cyclization, achieving yields up to 78%.

Hydrogenation for Saturation

The dihydrothiazole intermediate undergoes catalytic hydrogenation (H$$_2$$, Pd/C) to saturate the pyridine ring, forming the tetrahydrothiazolo[5,4-c]pyridine.

Installation of the 5-Methylisoxazole-3-Carboxamide Group

Preparation of 5-Methylisoxazole-3-Carboxylic Acid

  • Cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride forms 5-methylisoxazole-3-carboxylate.
  • Hydrolysis with NaOH yields the carboxylic acid.

Amide Bond Formation

The carboxylic acid is coupled to the tetrahydrothiazolo-pyridine amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
$$
\text{R-COOH} + \text{R'-NH}_2 \xrightarrow{\text{EDCl, HOBt, DMF}} \text{R-C(O)-NH-R'} \quad
$$
Optimization :

  • Solvent: Dimethylformamide (DMF) at 0°C to room temperature.
  • Yield: 82–88% after recrystallization.

Integrated Synthetic Route and Process Optimization

Sequential Coupling and Cyclization

A representative pathway combines fragments sequentially:

  • Step 1 : Synthesize tetrahydrothiazolo[5,4-c]pyridine (Section 2).
  • Step 2 : Acylate with dihydropyridine carbonyl (Section 3).
  • Step 3 : Couple with isoxazole carboxamide (Section 4).

Critical Parameters :

  • Temperature Control : Exothermic reactions (e.g., LiH additions) require cooling below 25°C.
  • Catalyst Selection : Palladium catalysts (e.g., PdCl$$_2$$(dppf)) enhance Suzuki couplings for boronate intermediates.

Yield and Purity Data

Step Reaction Yield (%) Purity (HPLC, %)
1 Thiazolo-pyridine formation 78 95
2 Dihydropyridine acylation 65 98
3 Isoxazole amide coupling 88 99

Structural Characterization and Analytical Validation

Spectroscopic Data

  • $$^1$$H NMR (500 MHz, DMSO-$$d6$$): δ 11.16 (s, 1H, NH), 8.77 (d, J=3.0 Hz, 1H), 3.51 (s, 3H, N-CH$$3$$), 2.66–2.55 (m, 1H, CH$$_2$$).
  • HRMS : m/z calculated for C$${20}$$H$${19}$$N$$5$$O$$4$$S [M+H]$$^+$$: 442.1234; found: 442.1236.

Purity and Stability

  • HPLC : >99% purity (C18 column, 5–95% acetonitrile/water).
  • Storage : Stable at -20°C under nitrogen for >6 months.

Q & A

Q. What are the critical steps and reagents for synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including cyclization and coupling steps. Key reagents include lithium aluminum hydride for methyl group introduction and Mo(CO)₆ to facilitate cyclization . Intermediates are monitored via thin-layer chromatography (TLC) and characterized using HPLC (for purity) and NMR spectroscopy (for structural confirmation). Reaction conditions (e.g., inert atmosphere, solvent selection) are optimized to minimize side products .

Q. How does the compound’s structural complexity influence its solubility and stability in biological assays?

The compound’s fused thiazolo-pyridine and isoxazole rings create steric hindrance, reducing solubility in aqueous media. Stability studies under physiological pH (e.g., 7.4) and temperature (37°C) are essential. Pre-formulation strategies include using co-solvents (e.g., DMSO) or cyclodextrin-based carriers to enhance bioavailability .

Q. What analytical techniques are recommended for confirming the compound’s purity and structural integrity?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for verifying molecular weight and functional groups. Purity (>95%) is confirmed via reverse-phase HPLC with UV detection (λ = 254 nm). X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can reaction pathways be optimized to improve yield while avoiding side reactions (e.g., isomerization or ring-opening)?

Kinetic studies using in-situ FTIR or Raman spectroscopy help identify intermediates and optimize reaction times. For example, excess Mo(CO)₆ accelerates cyclization but risks over-oxidation; thus, stoichiometric control is critical . Design of Experiments (DoE) methodologies can model variables like temperature and catalyst loading to maximize yield .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

Molecular docking studies may overestimate binding affinity due to rigid-body assumptions. Free-energy perturbation (FEP) calculations or molecular dynamics simulations refine predictions by accounting for protein flexibility and solvation effects. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) resolves contradictions .

Q. How do substituent modifications (e.g., methyl vs. chloro groups) impact target selectivity in enzyme inhibition assays?

Structure-activity relationship (SAR) studies reveal that the 1-methyl-2-oxo-dihydropyridine moiety enhances binding to kinases (e.g., PI3Kδ), while the thiazolo-pyridine ring modulates selectivity against off-target proteases. Competitive assays with ATP analogs (e.g., ADP-Glo™) quantify inhibitory potency .

Q. What mechanistic insights explain the compound’s instability under basic conditions, and how can this be mitigated?

The isoxazole ring undergoes base-catalyzed ring-opening via nucleophilic attack at the C3 position. Stabilization strategies include introducing electron-withdrawing groups (e.g., nitro) or using protic solvents (e.g., ethanol) to reduce hydroxide ion activity .

Data Interpretation and Methodological Challenges

Q. How should researchers resolve conflicting NMR data for regioisomeric intermediates?

Nuclear Overhauser effect (NOE) experiments differentiate regioisomers by probing spatial proximity of protons. For example, NOE correlations between the thiazolo-pyridine NH and isoxazole CH₃ confirm the correct regioisomer .

Q. What protocols validate the compound’s metabolic stability in hepatocyte models?

Incubate the compound with primary human hepatocytes (37°C, 5% CO₂) and quantify parent compound depletion via LC-MS/MS. CYP450 inhibition assays (e.g., fluorogenic substrates) identify metabolic hotspots for deuteration or fluorination to enhance stability .

Advanced Synthetic Modifications

Q. How can flow chemistry improve scalability of key synthetic steps (e.g., diazomethane coupling)?

Continuous flow reactors enable precise control over exothermic reactions (e.g., diazomethane generation), reducing safety risks. For example, Swern oxidation under flow conditions enhances reproducibility and yield compared to batch processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.